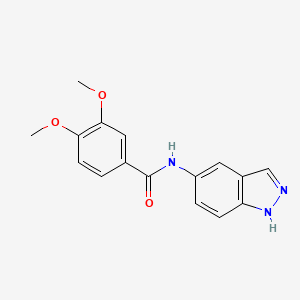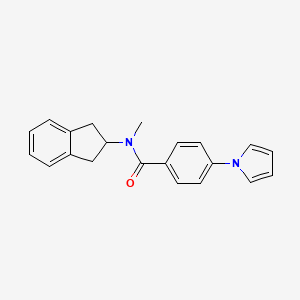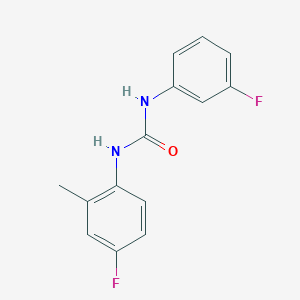![molecular formula C14H16N4O2 B5328174 ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5328174.png)
ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and is further substituted with cyano, ethyl, and methyl groups. The molecular formula of this compound is C14H16N4O2, and it has a molecular weight of 272.30 g/mol .
Preparation Methods
The synthesis of ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, its unique structure makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine: This compound has similar structural features but different substituents, leading to variations in its chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazole-pyrimidine core but differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-5-20-13(19)6-11-8(2)16-14-12(7-15)9(3)17-18(14)10(11)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWTJUFPJXYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C(=N2)C)C#N)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)


methanol](/img/structure/B5328116.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5328162.png)
![3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)
![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-METHYL-2-PHENYLETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5328187.png)
